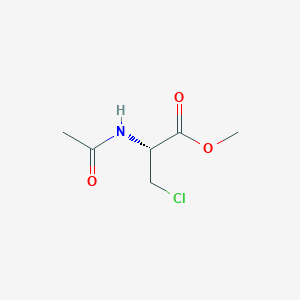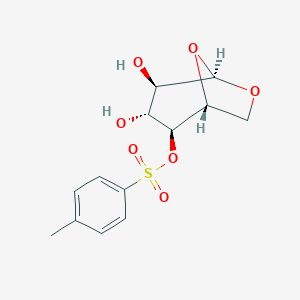
Methyl 2-acetylamino-3-chloropropionate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 2-acetylamino-3-chloropropionate is synthesized from N-acetylglycine through a reaction involving N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate. This compound serves as a versatile reagent in the synthesis of various heterocyclic systems, showing its utility in creating a wide range of chemical structures (Kralj et al., 1997).
Molecular Structure Analysis
The orientation of the acetylamino group in methyl 2-acetylamino-3-chloropropionate plays a crucial role in its reactivity and the formation of heterocyclic compounds. X-ray analysis has helped establish the orientation around the double bond, which is essential for understanding its reactivity and applications in synthesis processes.
Chemical Reactions and Properties
Methyl 2-acetylamino-3-chloropropionate undergoes various chemical reactions, forming heteroarylaminopropenoates or fused pyrimidinones under different conditions. This demonstrates its versatility as a chemical building block for synthesizing a range of compounds, including those with potential pharmaceutical applications (Kralj et al., 1997).
Physical Properties Analysis
While specific details on the physical properties of methyl 2-acetylamino-3-chloropropionate, such as melting point, boiling point, and solubility, are not directly mentioned in the available literature, these properties can be inferred based on its chemical structure and similar compounds. Understanding these physical properties is crucial for handling the compound and designing synthesis processes.
Chemical Properties Analysis
The chemical properties of methyl 2-acetylamino-3-chloropropionate, including its reactivity with various nucleophiles and the formation of diverse heterocyclic systems, highlight its significance in organic synthesis. Its ability to react with both C-nucleophiles and N-nucleophiles underlines its utility in constructing complex molecular architectures (Kralj et al., 1997).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : Methyl 2-acetylamino-3-dimethylaminopropenoate, a related compound, has been used as a versatile reagent in synthesizing various heterocyclic systems. It reacts with N-nucleophiles and C-nucleophiles to form different heterocyclic structures, demonstrating its utility in organic synthesis (Kralj et al., 1997).
Synthesis of Oxazole Derivatives : Studies have shown that the reaction of certain acetylamino compounds with aliphatic amines leads to the formation of oxazole derivatives. These reactions are significant in the synthesis of α, α-diamino acid derivatives, highlighting the compound's role in creating complex organic molecules (Matsumura et al., 1976).
Molecular Dynamics and Complex Formation : Research involving molecular dynamics simulations has been conducted on related chloropropionate compounds to understand complex formation with cyclodextrins. This research is crucial in understanding molecular interactions and could have implications in fields like drug delivery (Köhler et al., 1994).
Inhibition Studies in Biochemistry : Some derivatives of 2-acetylamino compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrase. Such research provides insights into the biochemical interactions and potential therapeutic applications of these compounds (Arslan, 2001).
Preparation of Polyfunctional Heterocyclic Systems : Methyl 2-(acetylamino)-3-cyanoprop-2-enoate, another related compound, has been used as a synthon for the preparation of various polysubstituted heterocyclic systems. This further demonstrates the compound's versatility in synthesizing complex organic structures (Pizzioli et al., 1998).
Propriétés
IUPAC Name |
methyl 2-acetamido-3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDMFMKAAPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335105 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetylamino-3-chloropropionate | |
CAS RN |
87333-22-0, 18635-38-6, 40026-27-5 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18635-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC146378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(acetylamino)-3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)
